(2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is an organic compound that features a complex structure with multiple functional groups, including a bromophenyl group, a methylbenzylthio group, and an imidazolylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl bromide and a suitable nucleophile.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached through a thiolation reaction, where a thiol group is introduced to the molecule using reagents like thiourea or thiols in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylbenzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the imidazolylmethanone moiety, potentially converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry
Material Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)methanone: Similar structure but without the dihydro modification.
(2-Bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-2-yl)methanone: Similar structure but with a different position of the imidazole ring.
Uniqueness
The uniqueness of (2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c1-13-6-2-3-7-14(13)12-23-18-20-10-11-21(18)17(22)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZAXCLVOOBPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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